molecular formula C19H19N5O2S2 B11617473 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11617473
M. Wt: 413.5 g/mol
InChI Key: ZGQQHILIHADXDR-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:

    Name: 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

    Structure: !Compound Structure

The compound combines an indole-derived benzothiazole ring with a pyrimidine moiety. It’s a hybrid of different heterocyclic systems, which often hints at interesting biological activities.

Preparation Methods

Synthetic Routes:

  • Condensation Reaction

    • The compound can be synthesized via a condensation reaction between an appropriate benzothiazole derivative and a pyrimidine precursor.
    • For example, reacting 2-aminobenzothiazole with a 6-aminopyrimidine derivative under suitable conditions can yield the desired compound.
  • Multicomponent Reactions

    • Multicomponent reactions (MCRs) are efficient methods for constructing complex molecules.
    • A three-component MCR involving an isocyanide, an aldehyde, and a thiourea could lead to the formation of this compound.

Industrial Production:

  • While no specific industrial production method is widely reported for this compound, its synthesis can be scaled up using the established synthetic routes.

Chemical Reactions Analysis

  • Reactivity

    • The compound contains multiple functional groups (amino, carbonyl, and thiol), making it versatile.
    • It can undergo various reactions, including oxidation, reduction, and substitution.
  • Common Reagents and Conditions

      Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be employed.

      Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) may reduce the carbonyl group.

      Substitution: Halogenation (e.g., using bromine or chlorine) can lead to substitution reactions.

  • Major Products

    • Oxidation may yield sulfoxide or sulfone derivatives.
    • Reduction could produce the corresponding amine.
    • Substitution reactions may lead to halogenated derivatives.

Scientific Research Applications

  • Chemistry

    • The compound’s unique structure could inspire new synthetic methodologies.
    • Researchers might explore its reactivity in various transformations.
  • Biology and Medicine

    • Investigate its potential as an antiviral, anticancer, or antimicrobial agent.
    • Assess its interactions with biological receptors.
  • Industry

    • Explore its use in materials science (e.g., organic electronics or sensors).

Mechanism of Action

  • Targets

    • The compound’s benzothiazole and pyrimidine moieties may interact with specific proteins or enzymes.
    • Further studies are needed to identify precise molecular targets.
  • Pathways

    • It could modulate cellular signaling pathways, affecting cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

  • Uniqueness

    • Compare it with structurally related compounds (e.g., other benzothiazole-pyrimidine hybrids).
    • Highlight any distinctive features or advantages.
  • Similar Compounds

      Zidovudine (AZT): An antiviral drug with a pyrimidine base.

      Sulfathiazole: Contains a similar benzothiazole ring.

Properties

Molecular Formula

C19H19N5O2S2

Molecular Weight

413.5 g/mol

IUPAC Name

2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H19N5O2S2/c20-15-10-16(25)23-19(24(15)12-6-2-1-3-7-12)27-11-17(26)22-18-21-13-8-4-5-9-14(13)28-18/h1-3,6-7,10H,4-5,8-9,11,20H2,(H,21,22,26)

InChI Key

ZGQQHILIHADXDR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=NC(=O)C=C(N3C4=CC=CC=C4)N

Origin of Product

United States

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